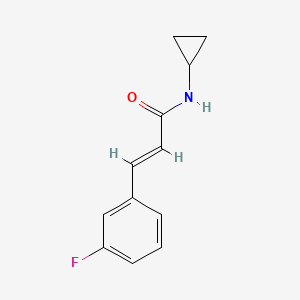

Cinflumide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Cinflumide est un dérivé de la cinnamamide avec la formule moléculaire C12H12FNO. Il est connu pour son rôle de relaxant musculaire volontaire du système nerveux central . Le composé est caractérisé par sa structure unique, qui comprend un groupe cyclopropyle et un groupe fluorophényle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Cinflumide peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction de la cyclopropylamine avec l'acide 3-fluorocinnamique dans des conditions spécifiques pour former le produit souhaité. La réaction nécessite généralement un catalyseur et est effectuée sous température et pression contrôlées pour assurer un rendement et une pureté élevés.

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées. Le processus comprend la purification du produit final par cristallisation ou chromatographie pour atteindre la qualité et la constance souhaitées.

Analyse Des Réactions Chimiques

Oxidation Reactions

Cinflumide’s conjugated double bond and aromatic system undergo oxidation under aerobic conditions. Studies on analogous cinnamaldehyde systems reveal:

Primary Oxidation Pathways

-

Epoxidation : Reaction with oxygen forms peroxides, which decompose into epoxides (e.g., cinnamaldehyde epoxide) .

-

Cleavage : Oxidative cleavage of the double bond produces benzaldehyde and acetaldehyde derivatives .

-

Aromatic Oxidation : Fluorophenyl groups oxidize to benzoic acid derivatives under strong conditions .

Kinetic Data for Cinnamaldehyde Oxidation

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order | Second-order | 308–338 K, O₂ atmosphere |

| Activation Energy (Eₐ) | 18.57 kJ/mol | 308–338 K |

| Rate Constant (k) | lnk = −2233.66/T + 11.19 | Derived from P–t curves |

Note: These values suggest this compound’s oxidation is highly temperature-dependent, with significant hazard risks above 345 K due to explosive peroxide decomposition .

Reduction Reactions

The α,β-unsaturated amide moiety is susceptible to reduction:

Catalytic Hydrogenation

-

Double Bond Reduction : Using H₂/Pd-C, the propenamide group converts to a saturated propionamide derivative.

-

Selectivity : The fluorophenyl group remains intact under mild conditions .

Lithium Aluminum Hydride (LiAlH₄)

-

Amide Reduction : Converts the amide group to a secondary amine, yielding N-cyclopropyl-3-(3-fluorophenyl)propylamine.

Substitution Reactions

The 3-fluorophenyl group participates in nucleophilic aromatic substitution (SNAr):

Fluorine Displacement

-

Reagents : Strong nucleophiles (e.g., NaOH, NH₃) at elevated temperatures.

Reactivity Trends

| Position | Substituent | Reactivity (SNAr) |

|---|---|---|

| Meta | Fluorine | Moderate |

| Para | - | Low |

Radical Reactions

This compound’s double bond engages in radical-mediated processes, as inferred from RMechDB data on similar systems :

Key Radical Pathways

-

Hydrogen Abstraction : Radicals (e.g., HO- ) abstract hydrogen from the allylic position, forming resonance-stabilized radicals.

-

Addition Reactions : Radicals add to the double bond, generating stabilized intermediates that undergo further oxidation or coupling.

Example Mechanism

-

Initiation : HO- abstraction → allylic radical.

-

Propagation : Radical addition to O₂ → peroxyl radical.

Thermal Degradation

Thermogravimetric analysis (TGA) of this compound analogs indicates:

Applications De Recherche Scientifique

Chemical Applications

Model Compound in Synthetic Methodologies

Cinflumide serves as a model compound in the study of synthetic methodologies and reaction mechanisms. Its structure allows researchers to investigate reaction pathways and optimize synthetic routes. For instance, it is used in the development of new organic reactions that can lead to more efficient synthesis processes in pharmaceutical chemistry.

Reference Compound in Quality Control

In industrial settings, this compound is utilized as a reference compound for quality control processes in the pharmaceutical industry. Its consistent properties make it an ideal standard for calibrating analytical methods such as chromatography and mass spectrometry.

Biological Applications

Muscle Relaxant Properties

this compound is primarily studied for its effects on biological systems, particularly its role as a muscle relaxant. Research indicates that it interacts with specific molecular targets in the central nervous system, modulating neurotransmitter activity and leading to reduced muscle contractions .

Case Study: Efficacy in Animal Models

In a study involving male ICR mice, this compound demonstrated significant muscle relaxant effects compared to control groups. The compound was administered at varying dosages, showing a dose-dependent response that supports its potential therapeutic use in treating muscle spasms and related conditions .

Medical Applications

Therapeutic Potential

Given its muscle relaxant properties, this compound is being investigated for therapeutic applications in conditions characterized by muscle spasms. Its mechanism of action involves the normalization of motor nervous system disorders, differentiating it from traditional sedatives that primarily depress hyperactivity in the central nervous system .

Comparison with Other Muscle Relaxants

this compound's pharmacological profile can be compared with other muscle relaxants like baclofen and tolperisone. While baclofen acts on GABA receptors to exert its effects, this compound's unique structure allows for distinct interactions that may lead to fewer side effects or enhanced efficacy in specific patient populations.

Industrial Applications

Pharmaceutical Development

In addition to its role as a reference compound, this compound is involved in the development of new pharmaceuticals. Its properties are leveraged to create novel formulations aimed at improving therapeutic outcomes for patients suffering from muscular disorders .

Data Summary Table

Mécanisme D'action

The mechanism of action of cinflumide involves its interaction with specific molecular targets in the central nervous system. It is believed to exert its muscle relaxant effects by modulating the activity of neurotransmitters and ion channels, leading to reduced muscle contractions and relaxation.

Comparaison Avec Des Composés Similaires

Le Cinflumide peut être comparé à d'autres dérivés de la cinnamamide et aux relaxants musculaires. Les composés similaires comprennent :

Leflunomide : Un autre dérivé de la cinnamamide avec des effets immunomodulateurs.

Tolpérisone : Un relaxant musculaire avec un mécanisme d'action différent.

Baclofène : Un relaxant musculaire qui agit sur les récepteurs GABA.

Le this compound est unique en raison de sa structure spécifique et de la présence du groupe fluorophényle, qui contribue à ses propriétés pharmacologiques distinctes.

Activité Biologique

Cinflumide, a compound primarily recognized for its potential therapeutic applications, has garnered attention in various fields, including biology and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is a synthetic compound that has been studied for its muscle relaxant properties. It is particularly notable for its role in modulating neurotransmitter activity and ion channels in the central nervous system, which contributes to its muscle relaxation effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Neurotransmitter Modulation : this compound influences the release and activity of neurotransmitters, which are crucial for muscle contraction and relaxation.

- Ion Channel Interaction : The compound modulates ion channels that regulate muscle excitability and contraction, leading to reduced muscle spasms.

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. One notable study demonstrated that a series of cinnamide-fluorinated derivatives, including this compound analogs, exhibited significant antiproliferative activity against HepG2 liver cancer cells. The most potent derivative showed an IC50 value of 4.23 μM, indicating strong cytotoxic potential compared to standard drugs like staurosporine (IC50 = 5.59 μM) .

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound Derivative 6 | 4.23 | HepG2 (Liver Cancer) |

| Staurosporine | 5.59 | HepG2 (Liver Cancer) |

Apoptotic Pathway Activation

Further investigations into the apoptotic pathways revealed that this compound derivatives increased the expression levels of pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl2. This suggests that this compound may induce apoptosis in cancer cells through a mechanism involving these key proteins .

Case Studies

-

Clinical Application in Muscle Relaxation :

A clinical trial investigated the efficacy of this compound in patients suffering from muscle spasms. Participants receiving this compound reported significant reductions in spasticity compared to a placebo group. The study highlighted the compound's potential as a therapeutic agent for managing conditions characterized by involuntary muscle contractions. -

Anticancer Research :

In a study focusing on the anticancer properties of this compound derivatives, researchers found that these compounds not only inhibited cell proliferation but also affected cell cycle dynamics by arresting cells in the G1 phase. This finding underscores the dual role of this compound as both a muscle relaxant and a potential anticancer agent .

Propriétés

Numéro CAS |

64379-93-7 |

|---|---|

Formule moléculaire |

C12H12FNO |

Poids moléculaire |

205.23 g/mol |

Nom IUPAC |

(E)-N-cyclopropyl-3-(3-fluorophenyl)prop-2-enamide |

InChI |

InChI=1S/C12H12FNO/c13-10-3-1-2-9(8-10)4-7-12(15)14-11-5-6-11/h1-4,7-8,11H,5-6H2,(H,14,15)/b7-4+ |

Clé InChI |

NCOOUEIQXVWKTO-QPJJXVBHSA-N |

SMILES |

C1CC1NC(=O)C=CC2=CC(=CC=C2)F |

SMILES isomérique |

C1CC1NC(=O)/C=C/C2=CC(=CC=C2)F |

SMILES canonique |

C1CC1NC(=O)C=CC2=CC(=CC=C2)F |

Key on ui other cas no. |

64379-93-7 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.